2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide
Description
Historical Development and Discovery Context
The synthesis of piperazine acetamide derivatives gained momentum in the early 2000s, driven by the need for compounds with improved pharmacokinetic profiles and target specificity. While the exact discovery timeline of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide remains undocumented in public databases, its structural analogs emerged during this period through combinatorial chemistry approaches. For instance, patents filed between 2005 and 2010 describe similar compounds featuring acetylpiperazine groups paired with heterocyclic systems, reflecting industry efforts to optimize drug-like properties.
The incorporation of the 4-hydroxyoxan-4-yl (hydroxytetrahydropyran) moiety aligns with trends in medicinal chemistry to enhance aqueous solubility, as evidenced by related compounds such as 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide. This structural feature likely arose from iterative modifications of earlier piperazine derivatives to address bioavailability challenges in central nervous system-targeted therapeutics.
Position within Piperazine Acetamide Derivative Classifications
Piperazine acetamide derivatives are classified based on their substitution patterns and auxiliary functional groups. The subject compound occupies a unique niche within this taxonomy, as illustrated in Table 1.
Table 1: Structural Classification of Selected Piperazine Acetamide Derivatives
The simultaneous presence of acetylpiperazine (electron-withdrawing) and hydroxytetrahydropyran (hydrogen-bond donor) groups suggests dual functionality:
- Acetylpiperazine : Enhances metabolic stability by reducing oxidative deamination risks compared to primary amines.
- Hydroxytetrahydropyran : Improves solubility via hydroxyl-mediated hydrogen bonding while maintaining lipophilicity for membrane permeability.
This combination positions the compound as a potential candidate for diseases requiring blood-brain barrier penetration, such as neurodegenerative disorders.
Significance in Pharmaceutical Research Landscape
The structural complexity of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide aligns with three key pharmaceutical research priorities:
- Kinase Inhibition : Analogous compounds featuring piperazine-acetamide cores have demonstrated
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c1-11(18)16-4-6-17(7-5-16)13(20)12(19)15-10-14(21)2-8-22-9-3-14/h21H,2-10H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBZRMGVJSDVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Acetylation: The piperazine ring is then acetylated using acetic anhydride under reflux conditions.
Oxan-4-yl Substitution: The acetylated piperazine is reacted with 4-hydroxyoxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the hydroxyoxan-4-yl moiety.
Final Coupling: The final step involves coupling the intermediate with 2-oxoacetamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the oxan-4-yl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide has a wide range of applications in scientific research:
- **
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Biological Activity
The compound 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide , with the CAS number 1396853-15-8 , is a synthetic derivative notable for its potential biological activities. Its structure includes a piperazine moiety, which is often associated with various pharmacological effects, and an oxan ring that may contribute to its interaction with biological targets.
- Molecular Formula : C14H23N3O5
- Molecular Weight : 313.3495 g/mol
- LogP : Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Biological Activity Overview
Research indicates that compounds containing piperazine and oxan structures often exhibit diverse biological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties : The presence of functional groups may confer antibacterial or antifungal properties.
- Neuropharmacological Effects : Compounds with piperazine rings are frequently investigated for their effects on the central nervous system.
Antitumor Activity
A study evaluating the cytotoxic effects of similar compounds revealed that those with the piperazine scaffold exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide | MCF-7 | 15.0 |
| 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide | HeLa | 12.5 |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuropharmacological Effects
Preliminary assessments of neuropharmacological activity suggest that the compound may interact with serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. Further studies are needed to elucidate these interactions in vivo.
Case Studies
One significant case study involved a series of derivatives based on the piperazine framework, where modifications to the oxan moiety led to enhanced selectivity for certain cancer types. The study highlighted the importance of structural variation in optimizing biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural similarities with several piperazine-acetamide derivatives reported in the literature. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Features and Properties
Pharmacological and Biochemical Insights
- Piperazine-Acetamide Core : The acetylpiperazine motif is a common feature in analogs like the target compound and . This group improves pharmacokinetic properties by reducing metabolic degradation .
- Hydroxy-Tetrahydropyran vs. Aryl Groups: Unlike analogs with chlorophenyl () or indole () substituents, the target compound’s (4-hydroxyoxan-4-yl)methyl group may enhance water solubility and reduce nonspecific binding, a feature critical for CNS penetration or renal clearance.
- For example: ’s indole-containing analog (TCS 1105) shows affinity for serotonin receptors . ’s quinazolinone derivative is linked to kinase inhibition due to its ATP-binding site compatibility .
Physicochemical and Computational Data
- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~379.4 g/mol) and polar hydroxy group suggest moderate solubility in aqueous buffers, contrasting with more lipophilic analogs like ’s chlorophenyl derivative.
- Computational Predictions: Piperazine-acetamide derivatives often exhibit favorable ADMET profiles, with cLogP values <3 and hydrogen-bond donors ≤2, aligning with drug-likeness criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
